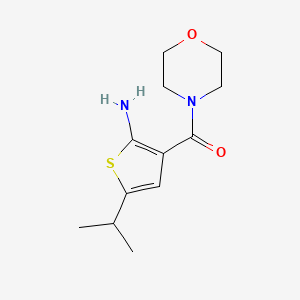

(2-Amino-5-isopropylthiophen-3-yl)(morpholino)-methanone

Description

(2-Amino-5-isopropylthiophen-3-yl)(morpholino)-methanone is an organic compound that features a thiophene ring substituted with an amino group and an isopropyl group, along with a morpholino group attached to a methanone moiety

Properties

IUPAC Name |

(2-amino-5-propan-2-ylthiophen-3-yl)-morpholin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2S/c1-8(2)10-7-9(11(13)17-10)12(15)14-3-5-16-6-4-14/h7-8H,3-6,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXLOMCCIVKHJQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(S1)N)C(=O)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60390671 | |

| Record name | [2-Amino-5-(propan-2-yl)thiophen-3-yl](morpholin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60390671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

588714-50-5 | |

| Record name | [2-Amino-5-(propan-2-yl)thiophen-3-yl](morpholin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60390671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Strategy Overview

The synthesis of (2-Amino-5-isopropylthiophen-3-yl)(morpholino)-methanone generally follows a convergent approach:

Step 1: Functionalization of the Thiophene Ring

Introduction of the isopropyl group at the 5-position and the amino group at the 2-position on the thiophene ring is typically achieved through regioselective electrophilic substitution reactions. Friedel-Crafts alkylation is employed for the isopropyl group, followed by nitration or halogenation at the 2-position and subsequent reduction to install the amino group.Step 2: Introduction of the Methanone Linker

The 3-position of the thiophene ring is functionalized to bear a carbonyl group (methanone), often via oxidation or acylation reactions, creating an acyl halide or similar activated intermediate.Step 3: Morpholino Conjugation

The activated thiophene intermediate is reacted with morpholine under nucleophilic substitution conditions, typically in the presence of a base such as diisopropylethylamine (DIPEA) or triethylamine, to yield the final morpholino-methanone derivative.

Detailed Preparation Methods and Conditions

| Step | Reaction Type | Reagents/Conditions | Notes/Outcomes |

|---|---|---|---|

| 1 | Friedel-Crafts Alkylation | Isopropyl chloride or isopropyl bromide, AlCl3, inert solvent, low temperature | Selective alkylation at 5-position of thiophene |

| 2 | Nitration / Halogenation | HNO3/H2SO4 for nitration or NBS (N-bromosuccinimide) for bromination | Regioselective substitution at 2-position |

| 3 | Reduction | Sn/HCl or catalytic hydrogenation (Pd/C, H2) | Converts nitro or halogen to amino group |

| 4 | Acylation/Oxidation | Oxalyl chloride or SOCl2 to form acyl chloride; or direct oxidation | Generates acyl chloride intermediate at 3-position |

| 5 | Nucleophilic substitution | Morpholine, base (DIPEA or triethylamine), solvent (e.g., dichloromethane), room temperature to reflux | Formation of morpholino-methanone linkage |

| 6 | Purification | Column chromatography (silica gel), recrystallization | Isolation of pure product |

This sequence ensures regioselectivity and functional group compatibility, minimizing side reactions and maximizing yield.

Research Findings and Optimization

Regioselectivity Control:

Studies indicate that controlling the substitution pattern on the thiophene ring is critical. Friedel-Crafts alkylation under controlled temperature and stoichiometry favors 5-position alkylation without over-alkylation or polymerization.Amino Group Installation:

Reduction of nitro intermediates to amines is efficiently achieved using catalytic hydrogenation, which provides cleaner conversion compared to chemical reductions with tin and hydrochloric acid.Morpholino Coupling Efficiency:

The reaction of acyl chlorides with morpholine proceeds smoothly under mild conditions. Use of tertiary amine bases prevents protonation of morpholine and promotes nucleophilic attack on the acyl chloride.Industrial Adaptations:

In scale-up, continuous flow reactors and controlled temperature profiles improve reproducibility and yield. Purification by crystallization is preferred over chromatography for cost-efficiency.

Reaction Mechanisms Summary

Friedel-Crafts Alkylation:

The Lewis acid catalyst (e.g., AlCl3) activates the isopropyl halide, generating a carbocation that electrophilically attacks the thiophene ring at the 5-position.Nitration/Halogenation:

Electrophilic aromatic substitution introduces nitro or halogen groups selectively at the 2-position due to electronic directing effects of the 5-isopropyl substituent.Reduction:

The nitro group is reduced to an amino group via hydrogenation, preserving the thiophene ring integrity.Acylation:

The 3-position is converted to an acyl chloride intermediate, which is highly reactive toward nucleophilic substitution.Nucleophilic Substitution:

Morpholine attacks the acyl chloride carbonyl carbon, forming the amide bond and yielding the morpholino-methanone structure.

Data Table: Representative Reaction Conditions and Yields

Analytical Validation

Spectroscopic Characterization:

Nuclear Magnetic Resonance (NMR) spectroscopy confirms the substitution pattern and amide formation. Characteristic chemical shifts include aromatic protons of the thiophene ring, signals for the isopropyl group, and morpholine moiety protons.Mass Spectrometry:

Confirms molecular weight consistent with C12H18N2O2S (254.35 g/mol).X-ray Crystallography: Provides definitive structural confirmation, including bond lengths and angles within the thiophene and morpholino rings.

Scientific Research Applications

The compound (2-Amino-5-isopropylthiophen-3-yl)(morpholino)-methanone has garnered attention in various scientific fields due to its potential applications in medicinal chemistry, pharmacology, and material science. This article provides a comprehensive overview of its applications, supported by case studies and data tables.

Chemical Properties and Structure

Chemical Formula: C₁₂H₁₈N₂O₂S

CAS Number: 588714-50-5

Molecular Weight: 250.35 g/mol

Structure: The compound features a thiophene ring substituted with an amino group and an isopropyl group, along with a morpholino group attached to a methanone moiety. This unique structure contributes to its biological activity.

Antimicrobial Activity

Recent studies have indicated that compounds containing thiophene derivatives exhibit significant antimicrobial properties. For instance, research has shown that similar thiophene-based compounds can inhibit the growth of various bacterial strains, including multidrug-resistant variants. This suggests that (2-Amino-5-isopropylthiophen-3-yl)(morpholino)-methanone could be explored as a lead compound for developing new antibiotics .

Anticancer Research

The compound's structural characteristics allow it to interact with biological targets involved in cancer cell proliferation. Preliminary studies suggest that derivatives of this compound may induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and death .

Case Study: In Vitro Studies

In vitro studies have demonstrated that derivatives of (2-Amino-5-isopropylthiophen-3-yl)(morpholino)-methanone can inhibit tumor growth in specific cancer cell lines. For example, one study reported a reduction in cell viability by over 50% at certain concentrations, indicating its potential as an anticancer agent .

Neuropharmacological Applications

The morpholino moiety in the compound suggests potential applications in neuropharmacology. Compounds with similar structures have been studied for their effects on neurotransmitter systems, particularly those related to anxiety and depression. The ability of this compound to cross the blood-brain barrier could make it a candidate for further investigation in treating neurological disorders .

Synthesis of Conductive Polymers

Research has also explored the use of (2-Amino-5-isopropylthiophen-3-yl)(morpholino)-methanone in the synthesis of conductive polymers. Its thiophene structure is advantageous for creating materials with electrical conductivity, which can be applied in organic electronics and sensors .

Case Study: Polymer Blends

A recent study investigated blends of this compound with poly(3-hexylthiophene) (P3HT) to enhance the electrical properties of organic photovoltaic devices. Results indicated improved charge transport and efficiency in devices incorporating this compound, showcasing its potential utility in renewable energy applications .

Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis | |

| Neuropharmacological | Potential antidepressant effects |

Synthesis and Characterization

| Method | Yield (%) | Notes |

|---|---|---|

| Reaction with isothiocyanate | 70-80% | Formation of thiourea derivatives |

| Polymer blending | Variable | Enhanced conductivity observed |

Mechanism of Action

The mechanism of action of (2-Amino-5-isopropylthiophen-3-yl)(morpholino)-methanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The morpholino group can enhance the compound’s solubility and bioavailability, while the thiophene ring can facilitate interactions with hydrophobic pockets in proteins.

Comparison with Similar Compounds

(2-Amino-5-methylthiophen-3-yl)(morpholino)-methanone: Similar structure but with a methyl group instead of an isopropyl group.

(2-Amino-5-ethylthiophen-3-yl)(morpholino)-methanone: Similar structure but with an ethyl group instead of an isopropyl group.

(2-Amino-5-tert-butylthiophen-3-yl)(morpholino)-methanone: Similar structure but with a tert-butyl group instead of an isopropyl group.

Uniqueness: (2-Amino-5-isopropylthiophen-3-yl)(morpholino)-methanone is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties, potentially leading to different reactivity and interactions compared to its analogs. This uniqueness can be exploited in the design of new compounds with tailored properties for specific applications.

Biological Activity

(2-Amino-5-isopropylthiophen-3-yl)(morpholino)-methanone, with the chemical formula C₁₂H₁₈N₂O₂S and CAS number 588714-50-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene ring substituted with an amino group and an isopropyl group, along with a morpholino group attached to a methanone moiety. Its structural characteristics suggest potential interactions with biological targets, particularly in the context of cancer therapeutics and enzyme inhibition.

Antitumor Activity

Research indicates that compounds similar to (2-Amino-5-isopropylthiophen-3-yl)(morpholino)-methanone exhibit antitumor properties by modulating histone demethylases, which play a critical role in cancer progression. Studies have shown that such compounds can inhibit the KDM5 family of histone demethylases, which are implicated in various cancers .

The primary mechanisms through which this compound may exert its biological effects include:

- Histone Demethylase Inhibition : By inhibiting specific demethylases, the compound alters gene expression profiles associated with tumor growth and survival .

- Reactive Oxygen Species Modulation : Similar compounds have been shown to influence oxidative stress pathways, which can affect tumor cell viability and proliferation .

Case Studies

-

Inhibition of Histone Demethylases :

A study demonstrated that derivatives of (2-Amino-5-isopropylthiophen-3-yl)(morpholino)-methanone effectively inhibited KDM5A and KDM5B demethylases in vitro, leading to reduced proliferation of cancer cell lines. The results indicated a dose-dependent response with IC50 values ranging from 0.1 to 1 µM for different cell lines . -

Cellular Assays :

In cellular assays using breast cancer cell lines, treatment with the compound resulted in significant apoptosis as measured by flow cytometry. The compound induced caspase activation, further supporting its role as an apoptosis inducer .

Data Tables

| Activity | Cell Line Tested | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| KDM5A Inhibition | MDA-MB-231 | 0.5 | Histone Demethylase Inhibition |

| KDM5B Inhibition | MCF-7 | 0.8 | Histone Demethylase Inhibition |

| Apoptosis Induction | MDA-MB-468 | 1.0 | Caspase Activation |

Q & A

Q. Spectroscopic characterization :

- NMR : Analyze , , and (if applicable) spectra to confirm substituent positions.

- FT-IR : Identify characteristic carbonyl (C=O) and amine (N-H) stretches.

- Data Interpretation : Compare experimental results with computational predictions (e.g., DFT-optimized geometries) .

Q. What are the primary biochemical applications of this compound in academic research?

- Methodological Answer :

- Targeted protein modulation : The morpholino moiety may act as a bioisostere for phosphate groups, enabling interaction with kinase or phosphatase domains.

- Gene silencing : While not a traditional morpholino oligo, its thiophene core could serve as a scaffold for designing mRNA-binding probes. Optimize sequence specificity using mRNA secondary structure prediction tools (e.g., Mfold) to avoid off-target hybridization .

Advanced Research Questions

Q. How can solubility limitations of this compound in aqueous assays be addressed?

- Methodological Answer :

Salt formation : Introduce acidic/basic functional groups (e.g., via amide or carboxylate derivatives) to enable salt formation, as demonstrated for morpholino amides in mGluR5 modulators (e.g., VU0360175) .

Formulation optimization : Use co-solvents (e.g., DMSO/PEG mixtures) or nanocarriers (e.g., liposomes) to enhance bioavailability .

- Validation : Measure solubility via shake-flask method and validate bioactivity in cell-based assays .

Q. What strategies resolve stereochemical inconsistencies during synthesis?

- Methodological Answer :

Chiral chromatography : Separate diastereomers using HPLC with chiral stationary phases (e.g., amylose- or cellulose-based columns).

Crystallization-induced asymmetric transformation : Optimize solvent systems (e.g., hexanes/EtOAc) to favor enantiomerically pure crystals, as shown for morpholino cyclopropane derivatives .

- Analysis : Confirm stereochemistry via circular dichroism (CD) or X-ray crystallography .

Q. How to reconcile conflicting bioactivity data in different assay systems?

- Methodological Answer :

Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., isopropyl group, morpholino ring) and evaluate potency trends across assays.

Orthogonal validation : Use complementary techniques (e.g., SPR for binding affinity, functional cAMP assays for GPCR modulation) to confirm activity .

- Case Study : In mGluR5 studies, morpholino amide derivatives showed EC50 variations due to assay-specific detection thresholds; cross-validation with calcium flux and electrophysiology resolved discrepancies .

Q. What computational tools are suitable for modeling the compound's conformational dynamics?

- Methodological Answer :

Molecular dynamics (MD) simulations : Use AMBER or GROMACS to analyze ring puckering and morpholino-thiophene flexibility. Apply Cremer-Pople parameters to quantify puckering amplitudes in the thiophene ring .

Docking studies : Employ AutoDock Vina or Schrödinger Suite to predict binding modes with target proteins (e.g., kinases), prioritizing poses with optimal hydrogen-bonding to the morpholino oxygen .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.